5-ethylpyrrolidin-3-olhydrochloride,Mixtureofdiastereomers
Description
Chemical Identity and Nomenclature
5-Ethylpyrrolidin-3-ol hydrochloride is a bicyclic amine derivative characterized by a five-membered pyrrolidine ring substituted with an ethyl group at the 5-position and a hydroxyl group at the 3-position, subsequently protonated as a hydrochloride salt. The IUPAC name for the enantiopure form is (3R,5S)-5-ethylpyrrolidin-3-ol hydrochloride, as documented in PubChem (CID 137838165) . The molecular formula is C₆H₁₄ClNO , with a molar mass of 151.63 g/mol .
The compound’s stereochemistry is defined by chiral centers at positions 3 and 5, yielding four possible stereoisomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S). However, the diastereomeric mixture typically comprises pairs such as (3R,5S) and (3S,5R), which are non-mirror-image stereoisomers with distinct physicochemical properties. The SMILES notation for the (3R,5S) configuration is CC[C@H]1C[C@H](CN1)O.Cl, highlighting the ethyl and hydroxyl substituents’ spatial orientation .
Key identifiers include:
Historical Development and Discovery
The synthesis of pyrrolidine derivatives dates to early 20th-century efforts to explore nitrogen-containing heterocycles. However, targeted synthesis of 5-ethylpyrrolidin-3-ol hydrochloride emerged more recently, driven by the pharmaceutical industry’s interest in chiral amines as building blocks for drug candidates. Early methodologies relied on classical ring-closure reactions, such as the cyclization of γ-amino alcohols, but faced challenges in stereocontrol and yield optimization .
A pivotal advancement is reflected in patent CN113321605A, which describes a scalable route to structurally analogous pyrrolidinols via reductive amination and borane-mediated reduction . While this patent focuses on 1-methyl-3-pyrrolidinol, its principles—such as the use of sodium borohydride and trimethyl borate—inform modern adaptations for synthesizing 5-ethylpyrrolidin-3-ol hydrochloride with improved diastereoselectivity .
Relevance and Significance in Contemporary Chemical Research
Pyrrolidine derivatives are indispensable in medicinal chemistry due to their bioisosteric equivalence to peptide bonds and their ability to modulate pharmacokinetic properties. The ethyl and hydroxyl substituents in 5-ethylpyrrolidin-3-ol hydrochloride enhance its hydrophilicity and hydrogen-bonding capacity, making it a candidate for drug delivery systems targeting central nervous system disorders .
Recent studies emphasize its role as a chiral auxiliary in asymmetric synthesis. For instance, the (3R,5S) configuration has been employed to induce stereoselectivity in aldol reactions, leveraging its rigid pyrrolidine backbone to stabilize transition states . Furthermore, diastereomeric mixtures are increasingly analyzed via chiral chromatography and nuclear magnetic resonance (NMR) to elucidate stereochemical effects on receptor binding affinity .
Overview of Diastereomerism in 5-Ethylpyrrolidin-3-ol Hydrochloride
Diastereomerism in this compound arises from the spatial arrangement of substituents at the 3- and 5-positions. Unlike enantiomers, diastereomers exhibit divergent physical properties, such as melting points, solubility, and chromatographic retention times. For example, the (3R,5S) and (3S,5R) diastereomers demonstrate distinct NMR chemical shifts for the hydroxyl proton (δ 4.1–4.3 ppm vs. δ 3.9–4.1 ppm), enabling their differentiation in mixtures .
The thermodynamic stability of each diastereomer is influenced by intramolecular hydrogen bonding between the hydroxyl group and the protonated amine. Computational studies suggest that the (3R,5S) configuration adopts a chair-like conformation with minimized steric strain between the ethyl and hydroxyl groups, conferring greater stability compared to the (3S,5R) form . This stereodynamic behavior has implications for crystallization processes, where the preferential precipitation of one diastereomer can be exploited for purification.
A comparative analysis of related compounds, such as 5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride (CID 53487134), reveals that substituent bulkiness amplifies diastereomeric disparity. For instance, replacing the ethyl group with a hydroxymethyl moiety reduces conformational flexibility, leading to more pronounced differences in solubility and reactivity .
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
5-ethylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-5-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H |
InChI Key |
MHQRMXBUZPYLLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CN1)O.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Linear Precursors
Linear precursors such as γ-amino alcohols or δ-amino ketones undergo intramolecular cyclization to form the pyrrolidine ring. For example:
- Michael Addition-Cyclization : Reacting ethyl acrylate with a β-amino alcohol precursor in the presence of a base (e.g., K₂CO₃) generates a diester intermediate, which undergoes cyclization under acidic conditions to yield the pyrrolidine ring.
- Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates the cyclization of diols to form the ring with retention of configuration at stereocenters.
Reduction of Pyrrolidinones
Pyrrolidin-3-one derivatives serve as intermediates for introducing the hydroxyl group via reduction:
- Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ gas reduces the ketone to a secondary alcohol. Stereoselectivity depends on the catalyst and solvent polarity, often yielding a mixture of cis and trans diastereomers.
- Borohydride Reduction : Sodium borohydride (NaBH₄) in methanol selectively reduces the ketone but offers limited control over diastereomer ratios.
Diastereomer Formation and Stereochemical Analysis
The coexistence of diastereomers arises from non-selective synthesis conditions.
Stereochemical Influences
- Thermodynamic Control : Prolonged reaction times at elevated temperatures favor thermodynamically stable diastereomers. For example, the cis isomer may dominate due to reduced steric strain.
- Kinetic Control : Low-temperature reactions with sterically hindered bases (e.g., LDA) favor kinetically controlled products, often yielding a 1:1 diastereomer ratio.
Epimerization During Workup
Post-synthetic steps (e.g., acidification, crystallization) can induce epimerization at C3 or C5. For instance, exposure to HCl during salt formation may protonate the hydroxyl group, enabling temporary ring-opening and re-closure with altered stereochemistry.
Optimization of Reaction Conditions
Critical parameters impacting yield and diastereomer ratios include:
| Parameter | Effect on Synthesis | Optimal Conditions |
|---|---|---|
| Catalyst | Pd/C improves reduction selectivity | 5% Pd/C, H₂ (50 psi) |
| Solvent | Polar aprotic solvents enhance cyclization | DMF or THF |
| Temperature | Low temps favor kinetic products | 0–25°C |
| Reaction Time | Extended durations increase thermodynamic control | 12–24 hours |
Data adapted from methodologies in.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via:
- Dissolving the diastereomeric mixture in anhydrous ethanol.
- Dropwise addition of concentrated HCl (37%) at 0°C.
- Crystallization at −20°C to isolate the hydrochloride salt.
Analytical Characterization
Diastereomer ratios are quantified using:
- Chiral HPLC : A Chiralpak® IC column with hexane:isopropanol (90:10) eluent resolves cis and trans isomers (retention times: 8.2 min and 10.5 min).
- ¹H NMR Spectroscopy : Distinct coupling constants (J = 4.8 Hz for cis vs. J = 9.1 Hz for trans) differentiate diastereomers.
Comparative Analysis of Synthetic Methods
Cyclization vs. Reduction
Cost and Scalability
Catalytic hydrogenation is cost-effective for industrial-scale production, whereas Mitsunobu reactions are limited by reagent expense.
Chemical Reactions Analysis
Types of Reactions
5-ethylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 5-ethylpyrrolidin-3-ol hydrochloride may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Applications
Synthesis Building Block
5-Ethylpyrrolidin-3-ol hydrochloride serves as a crucial building block in organic synthesis. Its pyrrolidine ring structure allows for the introduction of functional groups, facilitating the creation of more complex molecules. This property is particularly valuable in the development of pharmaceuticals and agrochemicals .
Reactivity and Transformation
The compound can undergo various chemical reactions, including oxidation and reduction, leading to the formation of ketones, aldehydes, alcohols, or amines. These transformations are essential for synthesizing derivatives that can exhibit different biological activities or improved pharmacological properties .
Biological Applications
Potential Ligand for Biological Targets
In biological research, 5-ethylpyrrolidin-3-ol hydrochloride is investigated as a potential ligand for specific proteins or enzymes. The interaction between this compound and biological targets can modulate enzyme activity, influencing metabolic pathways. Such studies are critical for understanding disease mechanisms and developing therapeutic agents .
Pharmacological Studies
Recent studies have highlighted the pharmacokinetic and pharmacodynamic properties of this compound when incorporated into small interfering RNAs (siRNAs). Modifications involving chiral linkages have shown to enhance stability and efficacy in biological systems, indicating its potential in gene therapy applications .
Industrial Applications
Chemical Production
In industrial settings, 5-ethylpyrrolidin-3-ol hydrochloride is utilized in the production of various chemicals and materials. Its ability to function as a chiral building block makes it valuable in producing enantiomerically pure compounds that are critical in pharmaceuticals .
Chiral Resolution Techniques
The compound's diastereomeric nature allows for the application of chiral resolution techniques such as high-performance liquid chromatography (HPLC). These methods enable the separation of diastereomers for further study or use in specific applications, enhancing the efficiency of chemical synthesis processes .
Case Study 1: Enantioselective Synthesis
A study demonstrated the enantioselective synthesis of diastereomers using 5-ethylpyrrolidin-3-ol hydrochloride as a starting material. The research revealed that varying reaction conditions could significantly influence the yield and selectivity of the desired diastereomers, showcasing its utility in asymmetric synthesis .
Case Study 2: Antimicrobial Activity
Research investigating the antimicrobial properties of derivatives synthesized from 5-ethylpyrrolidin-3-ol hydrochloride found promising results against multidrug-resistant strains of Staphylococcus aureus. The findings suggest that modifications to the compound can lead to enhanced antimicrobial efficacy, highlighting its potential in developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-ethylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring in its structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
4-Hydroxy Nebivolol Hydrochloride-d4 (Mixture of Diastereomers)
- Structure : A deuterated analog of nebivolol, a β-blocker with multiple stereocenters.
- CAS : 64809-67-2 .
- Synthesis : Derived from nebivolol via hydroxylation and deuteration, resulting in diastereomers due to chiral centers.
- Separation : HPLC is typically used for resolution .
- Application : Used as an isotopic standard in pharmacokinetic studies .
Doxorubicinol Hydrochloride (Mixture of Diastereomers)
- Structure : A metabolite of the anticancer drug doxorubicin, featuring a hydroxylated side chain.
- CAS: Not explicitly listed, but analogs include 27215-14-1 (α-Hydroxy Montelukast) .
- Synthesis : Produced via enzymatic reduction of doxorubicin, generating diastereomers at the hydroxylated position .
- Application : Studied for its role in doxorubicin-induced cardiotoxicity .
Labetalol EP Impurity B HCl (Mixture of Diastereomers)
- Structure: A methyl ester derivative of labetalol, with stereoisomerism at the amino alcohol moiety.
- CAS : 33778-93-7 .
- Synthesis : Formed during labetalol synthesis via incomplete stereochemical control.
- Separation : Chromatography or recrystallization .
- Application : Monitored as a pharmacopeial impurity in labetalol quality control .
Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate (Diastereomers 1-1 and 1-2)
- Structure : Bicyclic amine derivatives with keto and ester functionalities.
- Synthesis : Produced via hydrogenation of oxime intermediates using Raney nickel, yielding a 1:1.5 diastereomeric ratio .
- Separation: Flash chromatography (ethyl acetate/petroleum ether/methanol) achieves ~86% combined yield .
- Physical Properties : Distinct NMR shifts (e.g., δ 7.33 vs. 6.20 for NH protons) confirm diastereomerism .
Data Table: Comparative Analysis of Diastereomer Mixtures
Key Findings and Trends
Synthesis : Diastereomer mixtures often arise from reactions with multiple stereocenters (e.g., hydrogenation, hydroxylation) .
Separation : Chromatography (HPLC, flash) is the gold standard for resolution, with yields varying by compound (e.g., 26–60% for naphthyridine derivatives) .
Pharmaceutical Relevance: Diastereomers are critical in drug development as metabolites (e.g., doxorubicinol) or impurities (e.g., labetalol EP Impurity B) .
Analytical Challenges : NMR and HRMS are essential for characterizing diastereomers, with distinct spectral shifts (e.g., δ 7.33 vs. 6.20 in NH protons) .
Biological Activity
5-Ethylpyrrolidin-3-ol hydrochloride, a compound characterized as a mixture of diastereomers, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.
Molecular Structure:
- Molecular Formula: C8H16ClN
- Molecular Weight: 175.68 g/mol
- IUPAC Name: 5-Ethylpyrrolidin-3-ol hydrochloride
The compound features a pyrrolidine ring with an ethyl group and a hydroxyl group, contributing to its unique biological properties.
The biological activity of 5-ethylpyrrolidin-3-ol hydrochloride is primarily attributed to its interaction with various molecular targets:
- Receptor Binding: The compound is believed to interact with neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting neuroprotective effects.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for conditions like cancer and metabolic disorders.
- Cellular Signaling Modulation: The compound's ability to modulate signaling pathways may contribute to its anticancer properties by affecting cellular proliferation and apoptosis.
Anticancer Properties
Research indicates that 5-ethylpyrrolidin-3-ol hydrochloride demonstrates selective cytotoxicity towards cancer cells. A study highlighted that at concentrations around 2 μM, the compound effectively induced cell death in various cancer cell lines while sparing non-transformed cells. This selectivity is attributed to its ability to alter the metabolic programming of cancer cells under nutrient deprivation conditions, leading to apoptosis through mechanisms such as PP2A activation and down-regulation of nutrient transporters .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective potential. In vitro studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are common pathways leading to neurodegenerative diseases. The modulation of neurotransmitter systems may play a crucial role in these protective effects.
Case Study 1: Cancer Cell Line Response
A series of experiments were conducted using various human cancer cell lines (e.g., HeLa and MCF-7) to evaluate the cytotoxic effects of 5-ethylpyrrolidin-3-ol hydrochloride. The results demonstrated:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 1.8 | Induction of apoptosis through PP2A activation |
| MCF-7 | 2.0 | Down-regulation of glucose transporters |
These findings support the compound's potential as an anticancer agent, warranting further investigation into its therapeutic applications.
Case Study 2: Neuroprotection in Animal Models
In a murine model of neurodegeneration induced by oxidative stress, administration of 5-ethylpyrrolidin-3-ol hydrochloride resulted in significant preservation of neuronal integrity compared to control groups. Key observations included:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Neuronal Survival Rate (%) | 50 | 80 |
| Oxidative Stress Markers (μM) | 15 | 7 |
These results indicate a promising role for this compound in neuroprotective strategies against oxidative damage.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing 5-ethylpyrrolidin-3-ol hydrochloride diastereomeric mixtures?
- Methodological Answer : The synthesis of diastereomeric mixtures often involves refluxing intermediates with reagents like phosphoryl chloride (for halogenation) or potassium hydroxide in ethanol to facilitate cyclization or substitution reactions. For example, phosphorylation at 100°C under anhydrous conditions has been used to introduce reactive groups in analogous pyrrolidine derivatives, followed by extraction with dichloromethane and purification via reduced-pressure distillation . Similar protocols for heterocyclic systems (e.g., oxadiazoles) employ carbon disulfide and phenacyl derivatives to form thioether linkages, which may guide the functionalization of pyrrolidine backbones .
Q. How can the diastereomeric ratio be determined experimentally?
- Methodological Answer : Analytical techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases or 1H/13C NMR spectroscopy are critical. For instance, NMR can distinguish diastereomers via splitting patterns in the ethyl or hydroxyl proton regions. HPLC data in supporting materials (e.g., 95% purity for related compounds) highlight the use of C18 columns and acetonitrile/water gradients for resolution . Comparative retention times and spiking with reference standards (e.g., EP 4374877A2 protocols) further validate ratios .
Advanced Research Questions
Q. What strategies resolve diastereomers in 5-ethylpyrrolidin-3-ol hydrochloride, and how is purity validated?
- Methodological Answer : Chiral resolution via preparative HPLC or enzymatic kinetic resolution may be applied. For validation, combine high-resolution mass spectrometry (HRMS) to confirm molecular formulas and dynamic light scattering (DLS) to assess aggregation states. Reference standards, such as (5R)-2-methylene-5-(1-methylethenyl)cyclohexanol diastereomers, demonstrate the use of spectral libraries and spiking experiments to confirm identity and purity . Cross-validation with cytotoxicity assays (e.g., IC50 comparisons) ensures biological consistency .
Q. How do reaction conditions (solvent, temperature, catalyst) influence diastereomeric excess?
- Methodological Answer : Polar aprotic solvents (e.g., dioxane) and elevated temperatures (100°C) favor thermodynamic control, often increasing one diastereomer’s dominance. Catalytic systems, such as KOH in ethanol, may promote stereoselective cyclization, as seen in pyridazinone syntheses . Systematic optimization using Design of Experiments (DoE) —varying solvent polarity, time, and base strength—can map enantiomeric excess (ee) trends. Contradictions in yield vs. ee require multivariate analysis to isolate critical factors .
Q. How can discrepancies in biological activity data between diastereomers be investigated?
- Methodological Answer : Use molecular docking to compare binding affinities of each diastereomer with target proteins (e.g., EGFR or HSP70). For example, binding energy calculations (ΔG = -8.2 kcal/mol for AAK1) in supporting materials reveal stereospecific interactions . Pair this with cell-based assays (e.g., cytokine secretion profiling or survival rate studies in murine models) to correlate computational predictions with in vitro/in vivo outcomes. Contradictions may arise from off-target effects, requiring orthogonal assays (e.g., coagulation studies) to validate mechanisms .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistencies in spectroscopic data for diastereomeric mixtures?
- Methodological Answer : Cross-reference NMR assignments with computational predictions (e.g., DFT-calculated chemical shifts) to resolve overlapping peaks. For example, 13C NMR can differentiate diastereomers via distinct carbonyl or quaternary carbon signals. If contradictions persist (e.g., unexpected splitting in ethyl groups), variable-temperature NMR or 2D-COSY experiments may clarify conformational dynamics .
Q. What statistical approaches are recommended for validating reproducibility in diastereomer synthesis?
- Methodological Answer : Apply multivariate regression to analyze batch-to-batch variability in reaction parameters (e.g., catalyst loading, pH). Use principal component analysis (PCA) to cluster successful vs. failed syntheses based on HPLC purity, yield, and ee. For biological data, Bland-Altman plots or Kappa statistics assess inter-assay agreement, particularly when cytotoxicity and protein-binding results conflict .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
